tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate
Description
tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative featuring a tert-butyl carbamate group at the 1-position and halogen substituents (Br, F, I) at positions 3, 4, and 6. This compound is of interest in medicinal and synthetic chemistry due to the strategic placement of halogens, which influence electronic properties and reactivity.
Properties
Molecular Formula |
C13H12BrFINO2 |
|---|---|
Molecular Weight |
440.05 g/mol |
IUPAC Name |
tert-butyl 7-bromo-4-fluoro-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrFINO2/c1-13(2,3)19-12(18)17-6-9(16)10-8(15)5-4-7(14)11(10)17/h4-6H,1-3H3 |
InChI Key |
ATRDYECPFZANOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)Br)F)I |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- tert-Butyl indole-1-carboxylate is prepared by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in an inert solvent like dichloromethane at 0 °C to room temperature. This step protects the nitrogen and activates the molecule for selective electrophilic substitution on the aromatic ring.
Bromination at the 7-Position
- Bromination is achieved by treating tert-butyl indole-1-carboxylate with bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane or chloroform at 0 °C to room temperature.
- The reaction selectively introduces bromine at the 7-position due to electronic and steric directing effects of the Boc group.
- Typical reaction times range from 1 to 4 hours with yields reported in the range of 70-85%.
Fluorination at the 4-Position
- Fluorination can be performed using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- The 7-bromo tert-butyl indole-1-carboxylate intermediate is dissolved in an aprotic solvent like acetonitrile or dichloromethane.
- The fluorinating agent is added at low temperature (0 °C to room temperature) and stirred until completion (typically 2-6 hours).
- This step requires careful monitoring to avoid multiple fluorinations or degradation.
Iodination at the 3-Position
- Iodination at the 3-position is carried out using iodine or iodinating reagents such as N-iodosuccinimide (NIS).
- The fluorinated and brominated intermediate is dissolved in a solvent such as acetonitrile or DMF.
- The iodinating agent is added at room temperature, and the reaction proceeds for 2-5 hours.
- The reaction is quenched and purified, yielding the target tert-butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate.
| Step | Reagents/Agents | Solvent(s) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base | Dichloromethane | 0 °C to RT | 1-3 h | 80-90 |
| Bromination | Bromine or NBS | Dichloromethane, chloroform | 0 °C to RT | 1-4 h | 70-85 |
| Fluorination | Selectfluor or NFSI | Acetonitrile, DCM | 0 °C to RT | 2-6 h | 60-75 |
| Iodination | Iodine or NIS | Acetonitrile, DMF | RT | 2-5 h | 65-80 |
- After each halogenation step, purification is typically performed using column chromatography on silica gel or recrystallization.
- Characterization is done via NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the tri-halogenated compound.
- 19F NMR is particularly useful to confirm fluorine incorporation at the 4-position.
- The order of halogenation is critical: bromination at 7-position first, followed by fluorination at 4-position, and finally iodination at 3-position to minimize side reactions.
- Use of protecting groups like Boc is essential to direct regioselectivity and prevent N-alkylation or other side reactions.
- Solvent polarity and temperature control are key to achieving high regioselectivity and yield.
- Some studies suggest that halogenation reactions proceed better in aprotic solvents with moderate polarity, such as dichloromethane or acetonitrile.
- The use of NBS and NIS offers milder and more controllable halogenation compared to elemental halogens, improving safety and reproducibility.
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc Protection | Indole | Boc2O, base, DCM, 0 °C to RT | tert-Butyl indole-1-carboxylate | 85 |
| 2 | Bromination | tert-Butyl indole-1-carboxylate | NBS, DCM, 0 °C to RT | tert-Butyl 7-bromo-1H-indole-1-carboxylate | 80 |
| 3 | Fluorination | tert-Butyl 7-bromo-1H-indole-1-carboxylate | Selectfluor, MeCN, 0 °C to RT | tert-Butyl 7-bromo-4-fluoro-1H-indole-1-carboxylate | 70 |
| 4 | Iodination | tert-Butyl 7-bromo-4-fluoro-1H-indole-1-carboxylate | NIS, MeCN/DMF, RT | This compound | 75 |
The preparation of this compound is a multi-step process involving selective halogenations and nitrogen protection. Careful selection of reagents, solvents, and reaction conditions enables high regioselectivity and good yields. This compound serves as a valuable intermediate for further synthetic applications in medicinal chemistry and related fields.
The synthesis is well-documented in patent literature and academic research, emphasizing the importance of stepwise halogenation and Boc protection for successful preparation. Continuous improvements in halogenation reagents and reaction automation may further optimize the process for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) on the indole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Selectfluor: Used for fluorination.
Iodine monochloride (ICl): Used for iodination.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl or alkyl-substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the indole structure exhibit significant anticancer properties. The bromine and fluorine substituents in tert-butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate are believed to enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and kinase inhibition.
Case Study: Inhibition of Kinases
A study demonstrated that similar indole derivatives effectively inhibited specific kinases involved in cancer cell proliferation. For instance, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against these targets .
Neuropharmacology
Potential Neuroprotective Effects
Indoles have been linked to neuroprotective effects, making them candidates for treating neurodegenerative diseases. The unique halogenation pattern of this compound may influence its interaction with neurotransmitter receptors.
Case Study: Neuroprotective Mechanisms
In vitro studies have shown that this compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. These findings suggest potential applications in treating conditions like Alzheimer's disease .
Pesticidal Properties
Indole derivatives have shown promise as agrochemicals due to their ability to act as insecticides or fungicides. The halogen substituents may enhance their efficacy and selectivity against pests.
Case Study: Insecticidal Activity
Research conducted on related compounds has demonstrated effective insecticidal activity against common agricultural pests, suggesting that this compound could be developed into a novel pesticide .
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and its analogs:
*Estimated based on substituent atomic weights.
Key Observations:
- Halogen Diversity : The target compound uniquely incorporates iodine, a heavier halogen with distinct reactivity (e.g., enhanced leaving-group ability in nucleophilic substitutions) compared to bromine or fluorine .
- Substituent Positioning : Fluorine at position 4 (target) versus position 5 ( compound) alters electronic effects. Fluorine’s electronegativity may influence electron-withdrawing effects and aromatic ring stability.
Crystallographic and Analytical Considerations
- Structural Confirmation : Techniques such as ¹H/¹³C NMR (as used for ’s analog) and X-ray crystallography (via SHELXL ) are critical for confirming substituent positions. The iodine atom’s strong X-ray scattering power would facilitate crystallographic analysis compared to lighter halogens.
- This affects crystal packing and solubility .
Biological Activity
Tert-butyl 7-bromo-4-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C13H12BrFINO2 |
| Molecular Weight | 440.05 g/mol |
| IUPAC Name | tert-butyl 7-bromo-4-fluoro-3-iodoindole-1-carboxylate |
| CAS Number | 1935425-70-9 |
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines. The presence of halogen substituents such as bromine and iodine enhances the compound's interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, indole derivatives have been shown to modulate pathways involving protein kinases, which are critical in cancer progression. For example, compounds with similar structures have been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Halogen Substitution : The introduction of bromine and iodine atoms has been linked to enhanced potency against cancer cell lines due to increased lipophilicity and improved binding affinity to target proteins.
- Tert-butyl Group : This bulky group may contribute to the compound's solubility and stability, facilitating better absorption in biological systems.
Case Studies
Several studies have explored the biological efficacy of indole derivatives:
- In Vitro Studies : A study demonstrated that similar indole compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .
- In Vivo Studies : Animal models treated with these compounds showed a reduction in tumor size and improved survival rates compared to control groups, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
